Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a bicyclic ketone with an amine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted bicyclic compounds .
Scientific Research Applications
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride
- 3-azabicyclo[3.1.1]heptane derivatives
Uniqueness
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is unique due to its specific bicyclic structure and the presence of both amine and hydroxyl functional groups.
Biological Activity
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic implications, supported by empirical data from various studies.
Chemical Structure and Properties
This compound features a unique bicyclic framework with a nitrogen atom and a hydroxyl group, contributing to its reactivity and biological activity. The compound's molecular formula is C7H12ClN with a molecular weight of approximately 161.63 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. It acts as a ligand, modulating the activity of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is crucial for various neurological functions. This interaction suggests potential applications in treating respiratory diseases and neurological disorders.
Biological Activity
Research indicates several key biological activities associated with this compound:
Anticholinergic Activity:
The compound exhibits significant binding affinity for nicotinic acetylcholine receptors, making it a candidate for therapeutic interventions in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Cytotoxic Effects:
Studies have demonstrated that this compound may influence cell cycle dynamics in cancer cells, leading to cytostatic effects. Specifically, it has been shown to arrest the cell cycle at the G0/G1 phase in transformed 3T3-SV40 cells, indicating its potential as an antitumor agent .
Neuroprotective Potential:
Given its interaction with nAChRs, there is emerging evidence suggesting that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Recent Research Insights
- Anticholinergic Effects: A study highlighted the compound's superior potency compared to established anticholinergic drugs like ipratropium bromide, suggesting its utility in respiratory therapies .
- Cancer Cell Dynamics: Research indicated that treatment with this compound significantly reduced the number of cells transitioning into the S-phase of the cell cycle, demonstrating strong cytostatic effects comparable to cisplatin .
- Neuroprotective Studies: Investigations into the neuroprotective capabilities revealed that this compound may mitigate neurodegeneration by enhancing nAChR signaling pathways .
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H/t4-,5+,6?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBRIDOEJTPIU-FTEHNKOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.